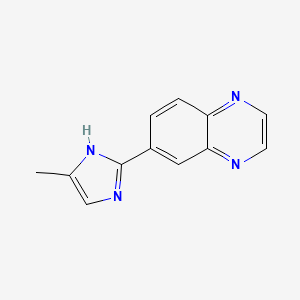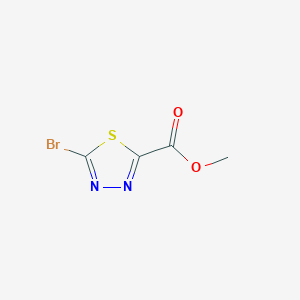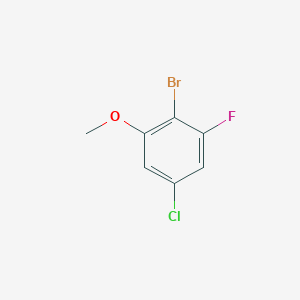
6-(5-Methyl-2-imidazolyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5-Methyl-2-imidazolyl)quinoxaline is a heterocyclic compound that features both imidazole and quinoxaline rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methyl-2-imidazolyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another approach involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazoquinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign reagents and catalysts, can be applied to scale up the synthesis process .
化学反应分析
Types of Reactions: 6-(5-Methyl-2-imidazolyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Aromatic nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated quinoxalines can be used as starting materials, with nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydroquinoxalines, depending on the specific reaction conditions and reagents used .
科学研究应用
6-(5-Methyl-2-imidazolyl)quinoxaline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 6-(5-Methyl-2-imidazolyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s structure allows it to bind to these enzymes and modulate their activity, leading to potential therapeutic effects .
相似化合物的比较
- Imidazo[1,5-a]quinoxaline
- Imidazo[1,2-a]quinoxaline
- Pyrrolo[1,2-a]quinoxaline
Comparison: 6-(5-Methyl-2-imidazolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other imidazoquinoxalines, this compound may exhibit different pharmacological profiles and applications .
属性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
6-(5-methyl-1H-imidazol-2-yl)quinoxaline |
InChI |
InChI=1S/C12H10N4/c1-8-7-15-12(16-8)9-2-3-10-11(6-9)14-5-4-13-10/h2-7H,1H3,(H,15,16) |
InChI 键 |
MEMBGTTUGWCBIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(N1)C2=CC3=NC=CN=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672854.png)
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)

![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)

![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)




![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)

